6-Bromo-8-methoxyquinoline
Overview
Description
6-Bromo-8-methoxyquinoline is a quinoline derivative with the molecular weight of 238.08 . It is a yellow-green to brown liquid or solid . The IUPAC name for this compound is 6-bromo-8-methoxyquinoline .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-methoxyquinoline is 1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring.Physical And Chemical Properties Analysis
6-Bromo-8-methoxyquinoline has a molecular weight of 238.08 . It is a yellow-green to brown liquid or solid with a melting point of 49-51°C . The predicted density is 1.516±0.06 g/cm3 .Scientific Research Applications
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Bromination of 8-substituted quinolines
- Scientific Field: Organic Chemistry .
- Application Summary: 6-Bromo-8-methoxyquinoline is used in the bromination of 8-substituted quinolines . This process involves the addition of a bromine atom to the quinoline molecule, which can alter its chemical properties and potential uses .
- Method of Application: The bromination process involves the reaction of 8-substituted quinolines with bromine. In the case of 8-methoxyquinoline, the reaction yields 5-bromo-8-methoxyquinoline as the sole product .
- Results/Outcomes: The bromination of 8-methoxyquinoline resulted in the formation of 5-bromo-8-methoxyquinoline .
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Synthesis of Novel Quinoline Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: 6-Bromo-8-methoxyquinoline is used in the synthesis of novel quinoline derivatives, which may have anticancer activity .
- Method of Application: The synthesis process involves the reaction of 6-Bromo-8-methoxyquinoline with other reagents to form new compounds .
- Results/Outcomes: The synthesis of novel quinoline derivatives from 6-Bromo-8-methoxyquinoline could potentially lead to the development of new anticancer drugs .
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Synthesis of Novel Phthalonitriles
- Scientific Field: Organic Chemistry .
- Application Summary: 6-Bromo-8-methoxyquinoline is used in the synthesis of novel phthalonitriles . Phthalonitriles are important precursors to phthalocyanines, which have applications in a variety of fields including dyes, pigments, and photodynamic therapy .
- Method of Application: The synthesis process involves the reaction of 6-Bromo-8-methoxyquinoline with other reagents to form new phthalonitrile compounds .
- Results/Outcomes: The synthesis of novel phthalonitriles from 6-Bromo-8-methoxyquinoline could potentially lead to the development of new materials with unique properties .
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Potential Anticancer Activity
- Scientific Field: Medicinal Chemistry .
- Application Summary: 6-Bromo-8-methoxyquinoline is a novel quinoline derivative which may also contain anticancer activity .
- Method of Application: The potential anticancer activity of 6-Bromo-8-methoxyquinoline would be evaluated through biological assays and cell-based experiments .
- Results/Outcomes: While specific results are not available, the potential anticancer activity of 6-Bromo-8-methoxyquinoline suggests it could be a promising compound for further research in cancer therapy .
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Synthesis of Other Quinoline Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: 6-Bromo-8-methoxyquinoline can be used in the synthesis of other quinoline derivatives . These derivatives can have a wide range of properties and potential uses, depending on the specific substituents added during the synthesis process .
- Method of Application: The synthesis process involves the reaction of 6-Bromo-8-methoxyquinoline with various reagents under controlled conditions to form new quinoline derivatives .
- Results/Outcomes: The synthesis of other quinoline derivatives from 6-Bromo-8-methoxyquinoline can lead to the development of new compounds with a wide range of properties and potential uses .
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Pharmacokinetic Studies
- Scientific Field: Pharmacology .
- Application Summary: 6-Bromo-8-methoxyquinoline can be used in pharmacokinetic studies . These studies involve the investigation of how a drug is absorbed, distributed, metabolized, and excreted by the body .
- Method of Application: Pharmacokinetic studies typically involve administering 6-Bromo-8-methoxyquinoline to a model organism and then measuring the concentration of the compound in various tissues over time .
- Results/Outcomes: The results of pharmacokinetic studies can provide valuable information about the potential therapeutic uses of 6-Bromo-8-methoxyquinoline .
Safety And Hazards
The safety information for 6-Bromo-8-methoxyquinoline indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
6-bromo-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVYYHNERBSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311489 | |
Record name | 6-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxyquinoline | |
CAS RN |
103028-32-6 | |
Record name | 6-Bromo-8-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103028-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-8-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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